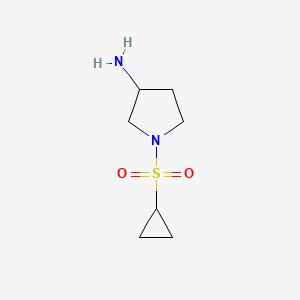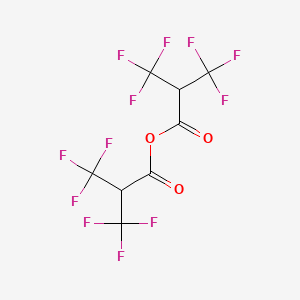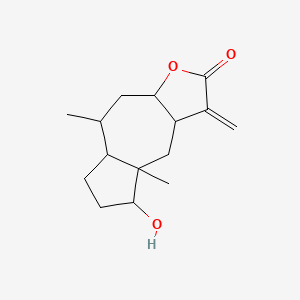
Pseudoguaianolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudoguaianolides are a class of sesquiterpene lactones characterized by an abnormal guaiane skeleton. This unique structure results from the migration of the C(4) methyl group to C(5) in the guaianolide system during biogenesis . These compounds are primarily found in the Compositae family, particularly in genera such as Ambrosia, Iva, and Parthenium . Pseudoguaianolides have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pseudoguaianolides involves several steps, including cyclization, oxidation, and reduction reactions. One common synthetic route starts with the furan ester and 2-methylcyclopentane-1,3-dione, followed by dehydrogenation and cyclodehydration to form the enetrione intermediate . Subsequent steps involve regio- and stereo-selective modifications to install the desired substituents with proper stereochemistry .
Industrial Production Methods: Industrial production of pseudoguaianolides often relies on the extraction from natural sources, such as Ambrosia arborescens. The extracted compounds can then be modified through regio- and stereo-selective synthetic transformations to produce various pseudoguaianolides .
Analyse Des Réactions Chimiques
Types of Reactions: Pseudoguaianolides undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, acetoxylated, and methylenated derivatives of pseudoguaianolides .
Applications De Recherche Scientifique
Pseudoguaianolides have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in plant defense mechanisms and allelopathy.
Medicine: Investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties
Industry: Explored for their use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pseudoguaianolides involves the interaction with specific molecular targets and pathways:
NF-κB Pathway: Pseudoguaianolides inhibit the NF-κB pathway by covalently binding to cysteine residues in the p65 subunit, preventing its activation.
Keap1-Nrf2 Pathway: Pseudoguaianolides block the Keap1-Nrf2 pathway by binding to cysteine residues in Keap1, leading to the activation of Nrf2 and subsequent antioxidant response.
Comparaison Avec Des Composés Similaires
- Ambrosin
- Isodamsin
- 3α-Hydroxydamsin
- 3α-Acetoxydamsin
- 11β,13-Dihydrodamsin
Pseudoguaianolides stand out due to their unique structural features and diverse biological activities, making them valuable compounds for further research and development.
Propriétés
IUPAC Name |
8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPADYWRUULRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
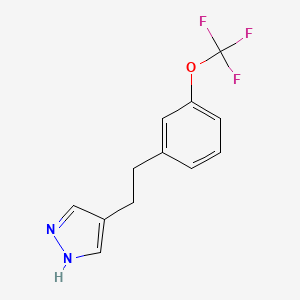

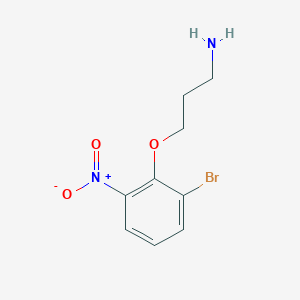
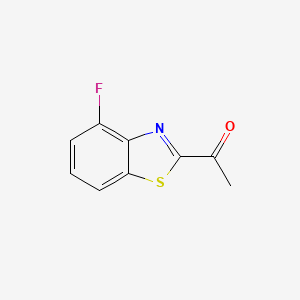




![1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)

